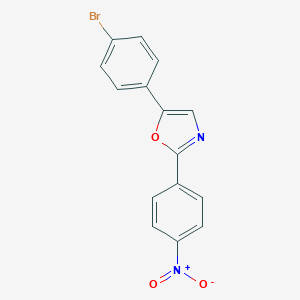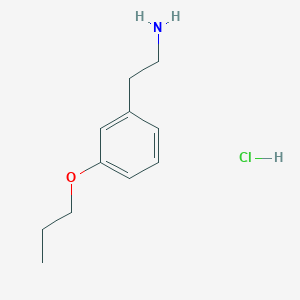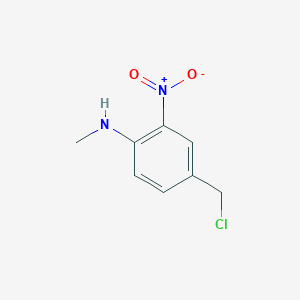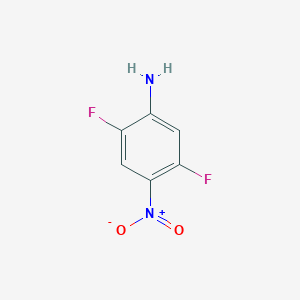
2,5-Difluoro-4-nitroaniline
概述
描述
2,5-Difluoro-4-nitroaniline is an organic compound with the molecular formula C6H4F2N2O2. It is a derivative of aniline, where two fluorine atoms are substituted at the 2nd and 5th positions, and a nitro group is substituted at the 4th position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-nitroaniline typically involves the nitration of 2,5-difluoroaniline. The reaction is carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to control the exothermic nature of the nitration process. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The final product is obtained through crystallization and filtration, followed by drying under reduced pressure.
化学反应分析
Types of Reactions: 2,5-Difluoro-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The fluorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.
Oxidation: The compound can undergo oxidation reactions where the amino group (if reduced) can be oxidized back to a nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, iron powder with hydrochloric acid.
Substitution: Sodium hydride in dimethylformamide, amines, and thiols.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed:
Reduction: 2,5-Difluoro-4-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Reformation of this compound from its reduced form.
科学研究应用
2,5-Difluoro-4-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs and diagnostic agents.
Industry: It is used in the production of dyes, pigments, and polymers due to its unique chemical properties.
作用机制
The mechanism of action of 2,5-Difluoro-4-nitroaniline involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies.
相似化合物的比较
- 2,4-Difluoro-4-nitroaniline
- 2,5-Difluoroaniline
- 4-Nitroaniline
Comparison: 2,5-Difluoro-4-nitroaniline is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical and physical properties. Compared to 2,4-Difluoro-4-nitroaniline, the position of the fluorine atoms affects the compound’s reactivity and stability. 2,5-Difluoroaniline lacks the nitro group, making it less reactive in certain chemical reactions. 4-Nitroaniline, without fluorine atoms, has different electronic properties and reactivity patterns.
属性
IUPAC Name |
2,5-difluoro-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-3-2-6(10(11)12)4(8)1-5(3)9/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGGCVMFSJQOID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284589 | |
| Record name | 2,5-difluoro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1542-36-5 | |
| Record name | 1542-36-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37835 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-difluoro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,5-Difluoro-4-nitroaniline in the synthesis of the studied benzimidazole derivatives?
A1: this compound serves as a crucial starting material in the multi-step synthesis of various benzimidazole derivatives. The research paper meticulously outlines a 10-step synthetic route beginning with this compound. [] Transformations such as acetylation, nitration, hydrolysis, and substitutions are employed to progressively modify this compound, ultimately leading to the desired benzimidazole structures. This highlights the versatility of this compound as a scaffold for building diverse chemical entities.
Q2: The research mentions the synthesis of benzimidazole carbamate and ester derivatives. Could you elaborate on the significance of these derivatives and their potential applications?
A2: The research focuses on synthesizing two specific types of benzimidazole derivatives: carbamates (9a-e) and esters (10a-d). [] These derivatives are particularly noteworthy due to their promising antimicrobial activities. Benzimidazole carbamates, like the synthesized 9a-e compounds, have shown potential as antifungal agents. The ester derivatives, 10a-d, along with the subsequent acetamide derivatives (11a-f), exhibited notable antimicrobial activity against Bacillus subtilis. [] This research suggests that modifications to the benzimidazole core structure, such as incorporating carbamate or ester groups, can significantly impact their biological profiles and potentially lead to the development of novel antimicrobial therapeutics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

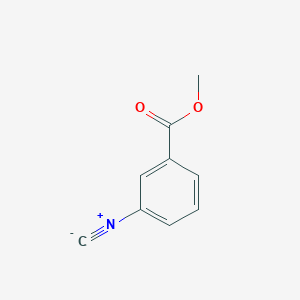
![2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B171680.png)
![2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole](/img/structure/B171682.png)
![N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B171684.png)
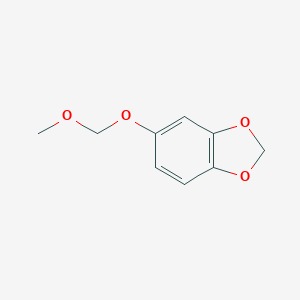
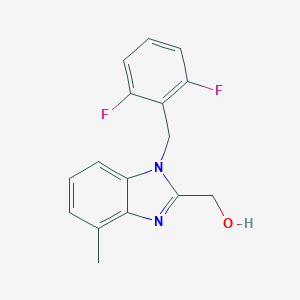

![2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B171704.png)
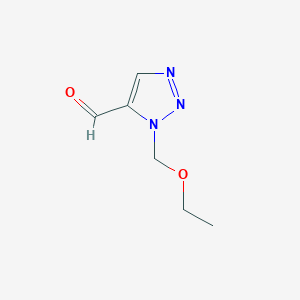
![3-Chloro-4-methylbenzo[b]thiophene](/img/structure/B171711.png)
